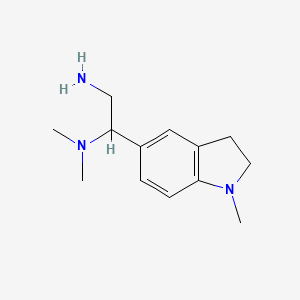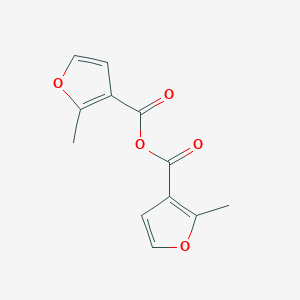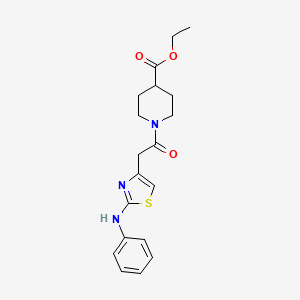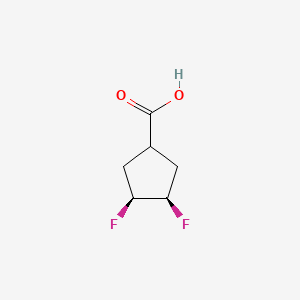
3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic molecule that has drawn interest due to its unique chemical structure and potential applications in various scientific fields. It combines a naphthalene moiety, dimethoxyphenyl group, and benzofuran scaffold, making it a versatile compound for various reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically begins with the preparation of its core benzofuran structure, which can be derived from 2-hydroxybenzaldehyde and 1,3-diketone through a cyclization reaction. The naphthamide and dimethoxyphenyl groups are introduced through subsequent amidation and etherification reactions respectively. Each of these steps requires careful control of temperature, pH, and solvent conditions to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would involve the optimization of the synthetic route to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency. Quality control measures, such as chromatography and spectroscopic techniques, would be critical in maintaining the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo several types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions Used in These Reactions
Oxidation: Often uses reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic or electrophilic substitution can occur, with reagents like alkyl halides or acids.
Major Products Formed from These Reactions
The products formed from these reactions can vary widely For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes
Scientific Research Applications
This compound has a broad range of applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have investigated its interactions with various biological systems, potentially leading to new insights into biochemical pathways.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide exerts its effects depends largely on its target molecules and pathways. For example, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to observed biological effects. Detailed studies have explored its binding affinity and specificity, revealing key interactions at the molecular level.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
When compared to similar compounds, such as 2-benzofuran carboxamides or naphthamide derivatives, 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide stands out due to the unique combination of its functional groups. This makes it particularly versatile and allows for a wider range of chemical modifications.
List of Similar Compounds
2-(Naphthylamino)-benzofuran
N-(2,5-Dimethoxyphenyl)benzamide
3-(Naphthylamido)-2-benzofurancarboxylic acid
This article captures a detailed overview of the compound this compound, highlighting its synthesis, reactions, applications, and comparisons
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O5/c1-33-18-14-15-24(34-2)22(16-18)29-28(32)26-25(21-11-5-6-13-23(21)35-26)30-27(31)20-12-7-9-17-8-3-4-10-19(17)20/h3-16H,1-2H3,(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXBUFVEILDUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethylpyridin-1-ium;3-[(2Z)-5-methoxy-2-[(2E)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B2852504.png)
![5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL](/img/structure/B2852505.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2852509.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)

![benzyl 2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2852515.png)
![5-bromo-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2852517.png)


![N-(cyanomethyl)-N-phenyl-2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2852520.png)
![(3Z)-1-(4-chlorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2852522.png)
